molecular formula C13H11FN4O3 B11464013 5-(4-Fluorophenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

5-(4-Fluorophenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

Cat. No.: B11464013
M. Wt: 290.25 g/mol
InChI Key: VMBDWXLGYUTBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione is a heterocyclic compound that belongs to the class of diazino-pyrimidines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a diazine ring

Properties

Molecular Formula

C13H11FN4O3

Molecular Weight

290.25 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C13H11FN4O3/c1-18-10-8(11(19)17-13(18)21)9(15-12(20)16-10)6-2-4-7(14)5-3-6/h2-5,9H,1H3,(H2,15,16,20)(H,17,19,21)

InChI Key

VMBDWXLGYUTBKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione typically involves the nucleophilic addition of a copper complex formed with phenyl urea to bis-aldehydes, followed by cyclocondensation of the formed intermediates . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-Fluorophenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1-methyl-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione stands out due to its unique combination of a fluorophenyl group and a diazino-pyrimidine structure, which imparts distinct chemical and biological properties. Its potential as a versatile building block for drug development and material science applications highlights its significance in scientific research .

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